Teslexivir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

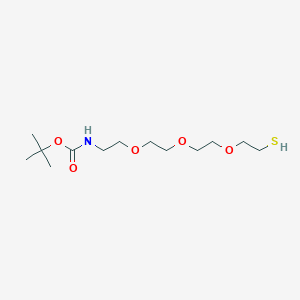

Teslexivir is a small molecule drug that is a potent antiviral agent . It is a potent and selective inhibitor of the interaction between two essential viral proteins, E1 and E2 . This interaction is a necessary step in the DNA replication and thus viral production for Human Papilloma Virus (HPV) 6 and 11 . Teslexivir can be used for condyloma research .

Applications De Recherche Scientifique

Treatment of Human Smallpox Disease : Tecovirimat is approved in the USA for treating human smallpox disease caused by the variola virus. It acts by inhibiting the orthopoxvirus VP37 envelope wrapping protein, crucial for the virus's dissemination within the host (Hoy, 2018).

Effectiveness Against Monkeypox Virus : In studies, Tecovirimat has shown effectiveness in treating monkeypox. It improved survival and reduced the severity of clinical manifestations when treatment was initiated promptly after infection (Russo et al., 2018).

Use in Monkeypox Outbreaks : During the 2022 monkeypox outbreak, Tecovirimat was used under an FDA-regulated Expanded Access Investigational New Drug mechanism. It showed efficacy in reducing symptoms and had a favorable safety profile (O'Laughlin et al., 2022).

Preclinical Studies and Animal Models : Tecovirimat has been studied extensively in animal models for its efficacy against orthopoxviruses. These studies are crucial for understanding its potential in treating human infections, as direct trials on humans for diseases like smallpox are not ethical or feasible (Jordan et al., 2010).

Treatment of Severe Monkeypox Infections : In case studies involving severe monkeypox infections, patients treated with Tecovirimat showed rapid clinical improvement and a significant decrease in viremia, demonstrating its potential as an effective treatment option (Hermanussen et al., 2022).

Expanded Applications Against Orthopoxviruses : Beyond smallpox and monkeypox, Tecovirimat shows broad efficacy against various orthopoxviruses in vitro and in vivo, suggesting its potential use in treating emerging orthopoxvirus diseases and in biosecurity preparedness (Russo et al., 2020).

Mécanisme D'action

Safety and Hazards

Analysis of the topline data from a Phase 2 clinical trial demonstrated that Teslexivir met all its primary safety objectives . It showed a benign safety and tolerability profile, comparable to placebo . Adverse events and local skin reactions in the Teslexivir group were also comparable with placebo, with mostly mild adverse events in both groups . No serious adverse events were observed .

Propriétés

IUPAC Name |

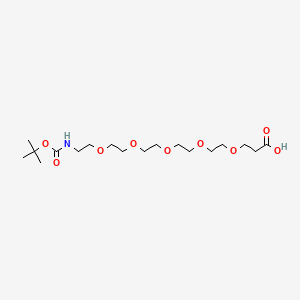

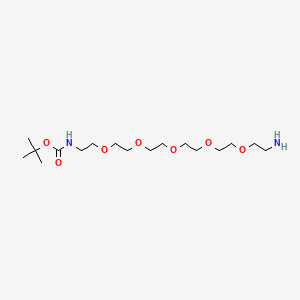

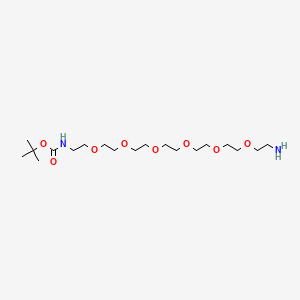

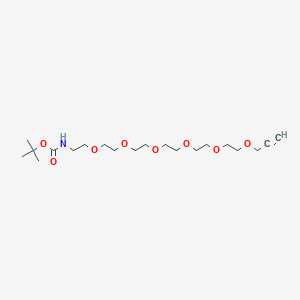

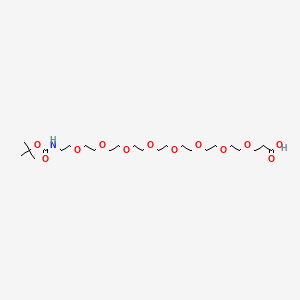

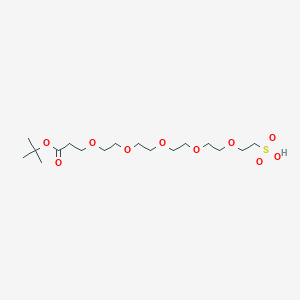

4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWCUQWSZXLRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Teslexivir | |

CAS RN |

1075798-37-6 |

Source

|

| Record name | Teslexivir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075798376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESLEXIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ91E95340 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)